molecular formula C12H10ClNO2S B8666043 4-(4-Chlorophenylsulfonylmethyl)pyridine CAS No. 558462-62-7

4-(4-Chlorophenylsulfonylmethyl)pyridine

Cat. No. B8666043
M. Wt: 267.73 g/mol
InChI Key: LJKFDLNPUGPTEV-UHFFFAOYSA-N
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Patent
US07399775B2

Procedure details

Under heating, a 1-propanol (50 ml) solution of 4-chloromethylpyridine hydrochloride (1.26 g, 7.65 mmol), sodium 4-chlorobenzenesulfinate (1.52 g, 7.65 mmol) and potassium acetate (1.50 g, 15.3 mmol) was stirred at 70° C. for 8 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was filtered through a short column (silica gel, ethyl acetate) and the eluate was concentrated under reduced pressure. The residue was subjected to chromatography on a silica gel column, and the fraction obtained from the hexane:ethyl acetate (=2:3) eluate was concentrated under reduced pressure, whereby the title compound (1.26 g, 62%) was obtained as a white solid.
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
sodium 4-chlorobenzenesulfinate
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17]([O-:19])=[O:18])=[CH:13][CH:12]=1.[Na+].C([O-])(=O)C.[K+]>C(O)CC>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17]([CH2:3][C:4]2[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=2)(=[O:19])=[O:18])=[CH:13][CH:12]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
Cl.ClCC1=CC=NC=C1
Name
sodium 4-chlorobenzenesulfinate
Quantity
1.52 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)[O-].[Na+]
Name
potassium acetate
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under heating
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a short column (silica gel, ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
the eluate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the fraction obtained from the hexane
CONCENTRATION
Type
CONCENTRATION
Details
ethyl acetate (=2:3) eluate was concentrated under reduced pressure, whereby the title compound (1.26 g, 62%)
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)CC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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